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Parameter Result Notes / Context

Oral Bioavailability (Fpo) 72.7% [1] High fraction of oral dose reaches systemic
circulation

Time to Peak (Tmax) 2.49 hours [2] Rapid oral absorption

Max Concentration (Cmax) 540 ng/mL [2] Mean value after single 300 mg oral dose

Elimination Half-life (t1/2) 92.5 hours [2] In plasma, for total radioactivity; slow
elimination

Plasma Protein Binding Not quantified in
study

Information not available in provided results

Apparent Volume of
Distribution (VD)

≈1220 L [3] High volume, indicates extensive tissue
distribution

Total Recovery (over 504 h) 86.3% [2] Mean total TRA recovered

Recovery in Urine 47.5% [2] Renal pathway involved

Recovery in Feces 38.8% [2] Hepatic/biliary pathway involved
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Experimental Protocol & Methodology

The data in the table above was generated from a specific clinical trial (NCT02476552). Here is a detailed

breakdown of its methodology [2] [1].

Study Design: An open-label, single-dose study in six evaluable patients with advanced solid tumors.

Dosing: Each patient received a single oral dose of 300 mg of niraparib, containing 100 μCi of 14C-
radiolabelled niraparib.

Infusion: Approximately 2 hours after the oral dose (around the anticipated Tmax), patients received
a 15-minute intravenous infusion of a 100 μg 14C-niraparib microtracer (containing ~100 nCi

radioactivity). This simultaneous dosing is key to the microtracer technique.
Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals for up

to 504 hours (21 days).
Analytical Methods:

Liquid Scintillation Counting (LSC): Used to measure Total Radioactivity (TRA) in
biological samples for mass balance.

Accelerator Mass Spectrometry (AMS): Used to measure the plasma concentrations of the
intravenously administered 14C-microtracer with high sensitivity. This allowed for the calculation

of absolute bioavailability [1].
LC-MS/MS: Coupled with off-line LSC for metabolite profiling and identification in plasma,

urine, and feces.

The workflow below illustrates the structure of this microtracer study.
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Microtracer study design for 14C-niraparib ADME.
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Metabolism and Excretion Pathways

The study identified the metabolic fate of niraparib [2]:

Primary Metabolic Pathway: Niraparib primarily undergoes hydrolytic and conjugative
metabolism.

The major metabolite is M1, formed by amide hydrolysis of niraparib. This metabolite is

considered inactive.
M1 is further metabolized into its glucuronide conjugate.

Minimal Oxidative Metabolism: The oxidative pathway via Cytochrome P450 enzymes is minimal,
which contributes to niraparib's lower potential for drug-drug interactions compared to some other

PARP inhibitors like olaparib [4] [5].
Excretion Routes: The near-equal recovery in urine and feces demonstrates that both renal and
hepatic/biliary pathways are comparably important for the elimination of niraparib and its
metabolites [2] [6].

Research Implications Summary

High Bioavailability: The absolute oral bioavailability of 72.7% indicates efficient absorption [1].

Dual Excretion: The almost 50/50 split between renal and fecal excretion ( 47.5% in urine, 38.8% in
feces) informs that dose adjustments may be necessary for patients with either renal or hepatic

impairment [2]. Subsequent research supports a dose reduction to 200 mg in patients with moderate
hepatic impairment [6].

High Volume of Distribution: The large volume of distribution ( ≈1220 L) confirms extensive tissue
distribution, which is consistent with preclinical data showing high tumor-to-plasma concentration

ratios and ability to cross the blood-brain barrier [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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